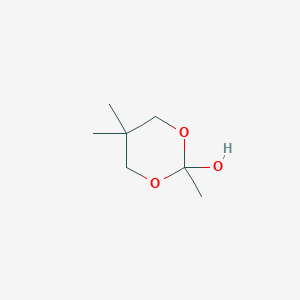
1H-Indole, 7-methoxy-3-(phenylsulfonyl)-1-(4-piperidinylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indole, 7-methoxy-3-(phenylsulfonyl)-1-(4-piperidinylmethyl)- is a synthetic organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This particular compound features a methoxy group at the 7th position, a phenylsulfonyl group at the 3rd position, and a piperidinylmethyl group at the 1st position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indole, 7-methoxy-3-(phenylsulfonyl)-1-(4-piperidinylmethyl)- typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized using methods such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the corresponding hydroxy compound using reagents like methyl iodide in the presence of a base.
Sulfonylation: The phenylsulfonyl group can be introduced by reacting the indole with phenylsulfonyl chloride in the presence of a base.
Attachment of the Piperidinylmethyl Group: The piperidinylmethyl group can be attached via a nucleophilic substitution reaction, where the indole is reacted with a piperidinylmethyl halide.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
1H-Indole, 7-methoxy-3-(phenylsulfonyl)-1-(4-piperidinylmethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 2nd and 3rd positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous conditions.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield the corresponding alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1H-Indole, 7-methoxy-3-(phenylsulfonyl)-1-(4-piperidinylmethyl)- depends on its specific interactions with molecular targets. These may include:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological pathways.
Receptor Interaction: Binding to receptors on cell surfaces to modulate cellular responses.
Pathway Modulation: Affecting signaling pathways that regulate cell growth, differentiation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
1H-Indole, 3-(phenylsulfonyl)-1-(4-piperidinylmethyl)-: Lacks the methoxy group at the 7th position.
1H-Indole, 7-methoxy-3-(phenylsulfonyl)-: Lacks the piperidinylmethyl group at the 1st position.
1H-Indole, 7-methoxy-1-(4-piperidinylmethyl)-: Lacks the phenylsulfonyl group at the 3rd position.
Uniqueness
The presence of all three functional groups (methoxy, phenylsulfonyl, and piperidinylmethyl) in 1H-Indole, 7-methoxy-3-(phenylsulfonyl)-1-(4-piperidinylmethyl)- makes it unique and potentially more versatile in its applications compared to similar compounds.
Properties
CAS No. |
651334-76-8 |
|---|---|
Molecular Formula |
C21H24N2O3S |
Molecular Weight |
384.5 g/mol |
IUPAC Name |
3-(benzenesulfonyl)-7-methoxy-1-(piperidin-4-ylmethyl)indole |
InChI |
InChI=1S/C21H24N2O3S/c1-26-19-9-5-8-18-20(27(24,25)17-6-3-2-4-7-17)15-23(21(18)19)14-16-10-12-22-13-11-16/h2-9,15-16,22H,10-14H2,1H3 |
InChI Key |
MIDKBXQZQXNQHL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1N(C=C2S(=O)(=O)C3=CC=CC=C3)CC4CCNCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


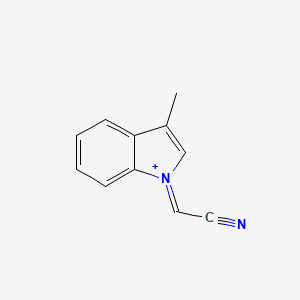
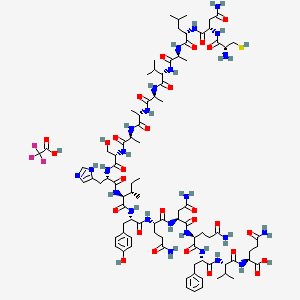

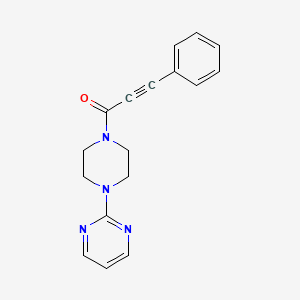
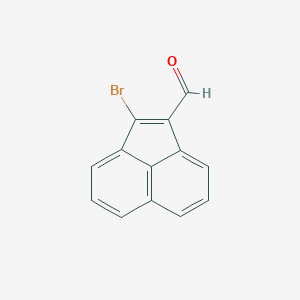
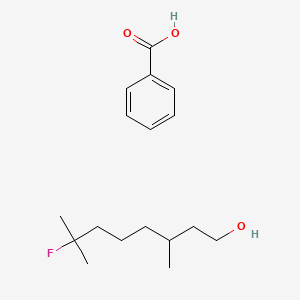
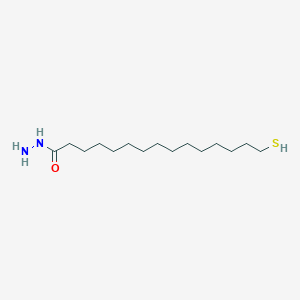
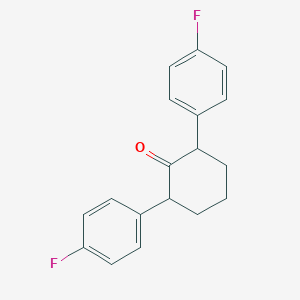
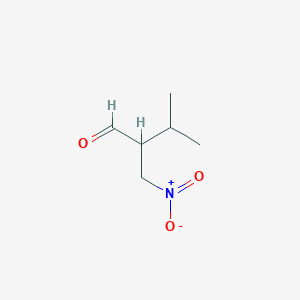
![Ethyl 2-[(2-fluorophenyl)methylidene]butanoate](/img/structure/B12541026.png)
![(Cyclohex-1-en-1-yl)[3-(trifluoromethoxy)phenyl]methanone](/img/structure/B12541032.png)
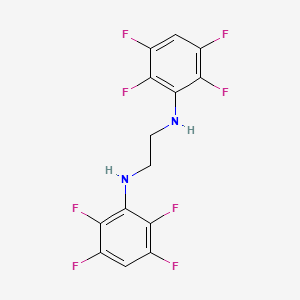
![Phosphinic amide, N-[(1S)-2-nitro-1-phenylpropyl]-P,P-diphenyl-](/img/structure/B12541045.png)
